molecular formula C6H11ClO2S B13184338 1-(2-Methylcyclopropyl)ethane-1-sulfonyl chloride

1-(2-Methylcyclopropyl)ethane-1-sulfonyl chloride

Cat. No.: B13184338
M. Wt: 182.67 g/mol
InChI Key: QJMDGOPGPJKFMX-UHFFFAOYSA-N
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Description

1-(2-Methylcyclopropyl)ethane-1-sulfonyl chloride is a chemical compound with the molecular formula C6H11ClO2S and a molecular weight of 182.67 g/mol . This compound is known for its versatile applications in various fields, including organic synthesis and pharmaceuticals.

Preparation Methods

The synthesis of 1-(2-Methylcyclopropyl)ethane-1-sulfonyl chloride typically involves the reaction of 2-(1-methylcyclopropyl)ethanol with thionyl chloride (SOCl2) under controlled conditions . The reaction proceeds as follows:

2-(1-methylcyclopropyl)ethanol+SOCl21-(2-Methylcyclopropyl)ethane-1-sulfonyl chloride+HCl+SO2\text{2-(1-methylcyclopropyl)ethanol} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{HCl} + \text{SO}_2 2-(1-methylcyclopropyl)ethanol+SOCl2​→1-(2-Methylcyclopropyl)ethane-1-sulfonyl chloride+HCl+SO2​

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Mechanism of Action

The mechanism of action of 1-(2-Methylcyclopropyl)ethane-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The compound acts as an electrophile, reacting with nucleophiles to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives . These reactions often proceed via a nucleophilic substitution mechanism, where the chloride ion is displaced by the nucleophile.

Properties

Molecular Formula

C6H11ClO2S

Molecular Weight

182.67 g/mol

IUPAC Name

1-(2-methylcyclopropyl)ethanesulfonyl chloride

InChI

InChI=1S/C6H11ClO2S/c1-4-3-6(4)5(2)10(7,8)9/h4-6H,3H2,1-2H3

InChI Key

QJMDGOPGPJKFMX-UHFFFAOYSA-N

Canonical SMILES

CC1CC1C(C)S(=O)(=O)Cl

Origin of Product

United States

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